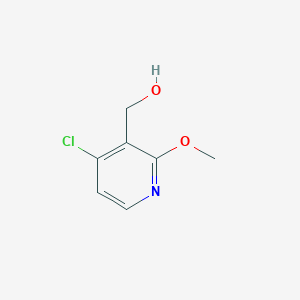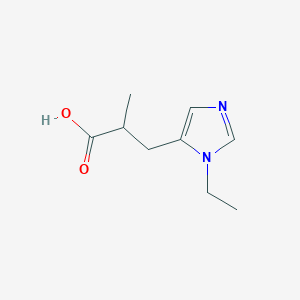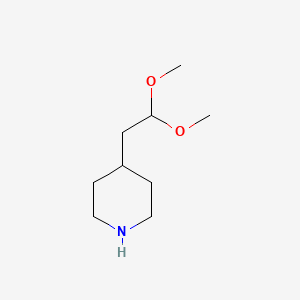![molecular formula C11H7ClN4O4 B13595625 2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13595625.png)
2-Chloro-6-(2,6-dioxopiperidin-3-yl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.
Métodos De Preparación
The synthesis of 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves multiple steps. One common synthetic route includes the following stages :
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This step involves the formation of pyrrole derivatives with α,β-alkynyl ketones.
Sonogashira Cross-Coupling: Introduction of various groups into the alkyne using Sonogashira cross-coupling.
Formation of Pyrazole: Reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole.
Gold-Catalyzed Cyclization: Cyclization of pyrazoles by alkyne groups catalyzed by gold.
Final Cyclization: Cyclization by sodium hydride (NaH).
Industrial production methods often involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Cyclization: Cyclization reactions are crucial in the synthesis of this compound.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways . It has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Comparación Con Compuestos Similares
3-{2-chloro-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}piperidine-2,6-dione can be compared with other pyrrolopyrazine derivatives :
Pyrrolo[1,2-a]pyrazine Derivatives: Known for their antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine Derivatives: Show more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine Derivatives: Exhibit diverse biological activities, including antiviral and antioxidant properties.
Propiedades
Fórmula molecular |
C11H7ClN4O4 |
|---|---|
Peso molecular |
294.65 g/mol |
Nombre IUPAC |
3-chloro-6-(2,6-dioxopiperidin-3-yl)pyrrolo[3,4-b]pyrazine-5,7-dione |
InChI |
InChI=1S/C11H7ClN4O4/c12-5-3-13-7-8(14-5)11(20)16(10(7)19)4-1-2-6(17)15-9(4)18/h3-4H,1-2H2,(H,15,17,18) |
Clave InChI |
UBOQETFUSGMWFU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=NC=C(N=C3C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)




![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)





![(4AR,7aS)-hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B13595633.png)
